molecular formula C12H18N2O B5672767 N-[2-(dimethylamino)ethyl]-2-methylbenzamide CAS No. 5689-17-8

N-[2-(dimethylamino)ethyl]-2-methylbenzamide

Cat. No.: B5672767
CAS No.: 5689-17-8
M. Wt: 206.28 g/mol
InChI Key: RBZNSASRYQLADT-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-2-methylbenzamide is a chemical compound with the CAS Registry Number 5689-17-8 and a molecular formula of C 12 H 18 N 2 O, corresponding to a molecular weight of 206.28 g/mol . It features a benzamide structure substituted with a 2-methyl group and a 2-(dimethylamino)ethyl side chain, contributing to a Topological Polar Surface Area (TPSA) of 32.3 Ų . This configuration is characteristic of a class of compounds studied for their potential interactions with biological targets. Compounds sharing the N-(2-(dimethylamino)ethyl)benzamide scaffold are of significant interest in medicinal chemistry research, particularly as structural analogs for investigating ion pair formation and lipophilicity of ionizable molecules . The nature of the terminal dimethylamino group and the amide linkage in such structures are key features that influence their physicochemical properties, including partition coefficients (log P) and the stability of ionic species, which are critical parameters in early-stage drug discovery . Furthermore, structurally related N-substituted benzamide compounds have been explored in scientific literature for their potent pharmacological activities, underscoring the importance of this chemical class in basic and applied research . Usage Note: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions and in accordance with their institution's guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-6-4-5-7-11(10)12(15)13-8-9-14(2)3/h4-7H,8-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNSASRYQLADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353432
Record name N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5689-17-8
Record name N-[2-(dimethylamino)ethyl]-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for N 2 Dimethylamino Ethyl 2 Methylbenzamide

Retrosynthetic Analysis of N-[2-(dimethylamino)ethyl]-2-methylbenzamide

A retrosynthetic analysis of the target molecule, this compound, reveals that the most logical disconnection is at the amide bond. This C-N bond cleavage points to two primary synthons: an acyl cation equivalent derived from 2-methylbenzoic acid and an amine nucleophile, N,N-dimethylethane-1,2-diamine.

This analysis suggests that the forward synthesis would involve the formation of an amide bond between a 2-methylbenzoyl derivative and N,N-dimethylethane-1,2-diamine. The 2-methylbenzoyl moiety could be activated in several ways, for instance, as an acid chloride or through the use of coupling agents.

Classical Synthetic Routes to this compound

Classical approaches to the synthesis of this compound primarily rely on well-established amidation reactions.

Amidation Reactions in the Synthesis of this compound

The formation of the amide bond is the key step in the synthesis of this compound. A common and effective method involves the reaction of an activated carboxylic acid derivative with an amine. One of the most traditional and straightforward methods is the Schotten-Baumann reaction, which typically involves the reaction of an acyl chloride with an amine in the presence of a base to neutralize the hydrogen chloride byproduct.

In the context of synthesizing this compound, this would involve the reaction of 2-methylbenzoyl chloride with N,N-dimethylethane-1,2-diamine. The reaction is generally carried out in a suitable inert solvent, and a base such as triethylamine (B128534) or pyridine (B92270) is added to scavenge the HCl formed during the reaction.

Alternatively, coupling agents can be employed to facilitate the amidation directly from the carboxylic acid, 2-methylbenzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), activate the carboxylic acid to form a highly reactive intermediate that is then readily attacked by the amine.

ReagentRole
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)Converts 2-methylbenzoic acid to 2-methylbenzoyl chloride
N,N-dimethylethane-1,2-diamineAmine nucleophile
Triethylamine or PyridineBase to neutralize HCl byproduct
Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Coupling agents for direct amidation from carboxylic acid

Precursor Chemistry and Intermediate Compounds

The primary precursors for the classical synthesis of this compound are 2-methylbenzoic acid and N,N-dimethylethane-1,2-diamine.

2-Methylbenzoic Acid: This starting material is commercially available. It can also be synthesized through various methods, such as the oxidation of o-xylene.

N,N-Dimethylethane-1,2-diamine: This diamine is also a commercially available reagent. Its synthesis can be achieved through the reaction of ethylenediamine (B42938) with a methylating agent.

A key intermediate in the acid chloride route is 2-methylbenzoyl chloride . This reactive acylating agent is typically prepared by treating 2-methylbenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually performed in an inert solvent, and the excess chlorinating agent can be removed by distillation. The resulting 2-methylbenzoyl chloride is often used immediately in the subsequent amidation step without extensive purification due to its reactivity and moisture sensitivity.

Modern and Optimized Synthetic Approaches for this compound

Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods for chemical transformations, including amide bond formation.

Catalytic Methods in this compound Synthesis

Catalytic methods for amide synthesis offer several advantages over classical routes, including milder reaction conditions, higher atom economy, and reduced waste generation. While specific catalytic syntheses for this compound are not extensively documented in readily available literature, general catalytic amidation methodologies can be applied.

Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been developed for C-N bond formation. For instance, catalytic systems can facilitate the direct coupling of carboxylic acids and amines, avoiding the need for stoichiometric activating agents. These reactions often proceed through the in-situ activation of the carboxylic acid by the catalyst.

Another modern approach involves the use of boronic acid derivatives as catalysts for direct amide formation between carboxylic acids and amines. These methods are attractive due to their operational simplicity and often mild reaction conditions.

Catalyst TypeExamplePotential Application
Transition Metal CatalystPalladium or Copper complexesDirect coupling of 2-methylbenzoic acid and N,N-dimethylethane-1,2-diamine
OrganocatalystBoronic acid derivativesCatalytic amidation under mild conditions

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several strategies can be employed to align with these principles.

One key aspect is the choice of solvent. Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally benign alternatives such as water, ethanol, or even solvent-free conditions can significantly improve the greenness of the synthesis.

Furthermore, the development of catalytic methods directly contributes to green chemistry by reducing the amount of waste generated from stoichiometric reagents. For example, catalytic direct amidation avoids the production of byproducts associated with coupling agents or the conversion to acid chlorides.

Atom economy is another important metric. Synthetic routes that maximize the incorporation of all starting material atoms into the final product are preferred. Catalytic direct amidation reactions generally have a higher atom economy compared to classical methods that use coupling agents. The ideal green synthesis would involve the direct reaction of 2-methylbenzoic acid and N,N-dimethylethane-1,2-diamine with only the elimination of a molecule of water, a process that can be facilitated by specific catalysts and reaction conditions.

Green Chemistry PrincipleApplication in Synthesis
Safer SolventsUtilizing water, ethanol, or solvent-free conditions instead of chlorinated solvents.
Atom EconomyEmploying catalytic direct amidation to maximize the incorporation of reactant atoms into the product.
CatalysisUsing catalytic amounts of reagents instead of stoichiometric activators to minimize waste.
Waste PreventionDesigning synthetic routes that produce minimal byproducts.

Scale-Up Considerations for Laboratory Research Synthesis of this compound

Transitioning a laboratory procedure from milligram or gram scale to a multi-gram or kilogram scale introduces a new set of challenges that extend beyond simple multiplication of reagent quantities. For the synthesis of this compound, careful planning is required to ensure safety, efficiency, consistency, and economic viability.

Reagent and Solvent Selection On a larger scale, the cost, safety, and environmental impact of reagents become paramount. While the acyl chloride route is often high-yielding, the use of thionyl chloride or oxalyl chloride presents significant hazards due to their toxicity and corrosivity. researchgate.net The generation of stoichiometric amounts of acidic gas (HCl, SO₂) also requires appropriate scrubbing and containment systems. In contrast, coupling agents like CDI might offer a safer profile with more benign by-products, though their higher cost could be a factor. researchgate.net Solvent choice shifts from what is convenient in the lab (e.g., DCM) to what is practical in a pilot plant, considering factors like boiling point (for ease of removal), flash point (safety), and potential for recycling.

Process and Reaction Control

Thermal Management: Amide bond formation, particularly the reaction between an acyl chloride and an amine, is often highly exothermic. On a small scale, this heat dissipates quickly into the surroundings. On a larger scale, the surface-area-to-volume ratio decreases, and this heat can build up rapidly, leading to dangerous temperature and pressure increases, and potentially promoting side reactions. A scaled-up process requires a reactor with adequate cooling capacity and a controlled rate of reagent addition to manage the exotherm.

Work-up and Purification: Laboratory-scale purifications often rely on column chromatography, which is generally not feasible for large quantities. Scale-up strategies must prioritize methods like liquid-liquid extraction, crystallization, and distillation. researchgate.net For the synthesis of this compound, the basic tertiary amine handle allows for straightforward acid-base extraction to remove non-basic impurities. The choice of the synthetic route can greatly influence the ease of purification; for instance, the water-soluble by-products from CDI coupling are more easily removed by aqueous extraction than the dicyclohexylurea (DCU) by-product from DCC coupling, which often requires filtration. researchgate.net

Interactive Table 2: Key Parameters for Scale-Up of the Acyl Chloride Route

ParameterLaboratory Scale (Grams)Scale-Up Consideration (Kilograms)Mitigation Strategy
Reagent Addition Quick addition via syringe/pipetteSlow, controlled addition over timeUse of a programmable addition pump
Temperature Control Ice bathReactor jacket with heating/cooling fluidMonitor internal temperature probe; implement automated cooling loop
HCl Gas By-product Vented to fume hoodSignificant volume generatedRoute reactor off-gas through a caustic scrubber
Mixing Magnetic stir barOverhead mechanical stirrerSelect appropriate impeller design and agitation speed for the vessel size
Purification Silica (B1680970) Gel ChromatographyExtraction & CrystallizationDevelop an optimized extraction protocol and identify a suitable crystallization solvent system
Safety Standard PPE (lab coat, gloves, glasses)Enhanced PPE, engineering controlsUse of a closed system, blast shields, and emergency quench procedures

By carefully considering these factors, a laboratory synthesis for this compound can be methodically and safely translated into a robust process capable of producing larger quantities of the target compound.

Structural Elucidation and Characterization Techniques in Research

Spectroscopic Methods for N-[2-(dimethylamino)ethyl]-2-methylbenzamide Structural Confirmation

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can map its atomic connectivity and identify its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the 2-methylphenyl group would typically appear as a complex multiplet in the downfield region (approx. 7.1-7.4 ppm). The proton of the amide (N-H) would likely be observed as a broad singlet. The protons of the ethyl bridge (-CH₂-CH₂-) would present as two distinct multiplets, with their chemical shifts influenced by the adjacent amide and dimethylamino groups. The six protons of the two N-methyl groups would typically appear as a sharp singlet in the upfield region, while the protons of the methyl group on the aromatic ring would also produce a distinct singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals include the carbonyl carbon of the amide group (typically in the range of 170-173 ppm), several signals for the aromatic carbons, and distinct signals for the carbons of the ethyl chain, the N-methyl groups, and the aryl methyl group. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift ranges and data from structurally similar compounds. Actual experimental values may vary.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₈N₂O), the calculated molecular weight is approximately 206.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 206. A high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, confirming the elemental composition.

Common fragmentation pathways for this molecule would likely involve cleavage of the bonds in the ethylenediamine (B42938) side chain. A characteristic fragment would be expected at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ ion formed by alpha-cleavage adjacent to the tertiary amine. Another significant fragmentation could be the cleavage of the amide bond.

Table 2: Expected Mass Spectrometry Data for this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would confirm the presence of the amide group. A strong absorption band around 1630-1680 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The N-H stretching of the secondary amide would appear as a distinct band in the region of 3200-3400 cm⁻¹. Other significant peaks would include C-N stretching and aromatic C-H stretching.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. The primary chromophore in this compound is the substituted benzene (B151609) ring. One would expect to observe absorption maxima (λmax) in the UV region, typically around 200-280 nm, corresponding to π→π* transitions within the aromatic system.

X-ray Crystallography for this compound Solid-State Structure Determination

While spectroscopic methods reveal the chemical connectivity of a molecule, X-ray crystallography provides the unambiguous, three-dimensional structure of a compound in the solid state. This technique is contingent upon the ability to grow a high-quality single crystal of the material.

If a suitable crystal of this compound were obtained, X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. eurjchem.com It would definitively confirm the atomic connectivity and reveal the molecule's preferred conformation in the crystal lattice. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing and material properties. For instance, the amide N-H group could act as a hydrogen bond donor, while the carbonyl oxygen and the tertiary amine nitrogen could act as acceptors, potentially forming chains or networks within the crystal structure. eurjchem.com A search of crystallographic databases indicates that the specific crystal structure for this compound has not been publicly reported.

Chromatographic Purity Assessment of Synthesized this compound

Following synthesis, it is essential to determine the purity of the compound and isolate it from any unreacted starting materials, byproducts, or solvents. Chromatography is the premier technique for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical and chemical research to assess the purity of synthesized compounds. researchgate.net

A typical method for analyzing this compound would employ reverse-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (like a C18-modified silica (B1680970) column) is used with a polar mobile phase. Due to the presence of the basic dimethylamino group, the mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) to ensure good peak shape and reproducibility. Detection would typically be performed using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). researchgate.net

The result of an HPLC analysis is a chromatogram, which plots the detector's response versus time. A pure sample of this compound would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity assessment. researchgate.net

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with Mass Spectrometry (GC-MS), serves as a crucial tool for its identification, quantification, and purity assessment in research settings. The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert carrier gas).

While specific, detailed research publications focusing exclusively on the gas chromatographic analysis of this compound are not extensively available in peer-reviewed literature, the methodology can be inferred from the analysis of structurally similar aromatic amides. The basic principle involves vaporizing the sample and moving it through a coated capillary column using a carrier gas, typically helium or hydrogen. The separation is achieved based on the compound's boiling point and its affinity for the column's stationary phase.

For a compound like this compound, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or Rtx-5), is generally suitable. researchgate.netnih.gov The analysis would involve optimizing the temperature program of the GC oven to ensure adequate separation from potential impurities or related compounds, starting at a lower temperature and ramping up to a higher temperature to elute the compound as a sharp, symmetrical peak.

When coupled with a mass spectrometer, the eluting compound is fragmented into characteristic ions. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

Research on analogous compounds provides insight into potential analytical conditions. For instance, the analysis of N,N-dimethylbenzamide, a related structure, has been detailed using specific GC-MS parameters. researchgate.netnih.gov In one validated method, N,N-dimethylbenzamide was separated on an Rtx-5 amine column (30 m × 0.32 mm × 1.50 μm) with helium as the carrier gas at a flow rate of 2 mL/min, yielding a retention time of 8.5 minutes. researchgate.netnih.gov Another related isomer, N-Ethyl-N-methyl-benzamide, has a reported Kovats' retention index of 1439.62 on a non-polar DB-1 column at 170°C, a standardized measure of retention time. nist.gov

Table 1: Example GC Parameters for Structurally Related Benzamide (B126) Compounds

This table presents data from analogous compounds to illustrate typical gas chromatography conditions, due to the limited availability of published data for this compound.

ParameterN,N-dimethylbenzamide researchgate.netnih.govN-Ethyl-N-methyl-benzamide nist.gov
Column Type Rtx-5 amine (fused silica capillary)DB-1 (non-polar)
Column Dimensions 30 m length x 0.32 mm ID x 1.50 µm filmNot Specified
Carrier Gas HeliumNot Specified
Flow Rate 2 mL/minNot Specified
Oven Temperature Isothermal at 170°C
Retention Time (RT) 8.5 minNot Applicable
Kovats' Retention Index (I) Not Reported1439.62
Detection Mass Spectrometry (MS)Not Specified

Theoretical and Computational Investigations of N 2 Dimethylamino Ethyl 2 Methylbenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. These ab initio methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like N-[2-(dimethylamino)ethyl]-2-methylbenzamide, a DFT study would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms—its lowest energy conformation.

This optimization is crucial as all other calculated properties are dependent on the molecular geometry. The choice of a functional (e.g., B3LYP, PBEPBE) and a basis set (e.g., 6-311++G(d,p)) is critical for the accuracy of the results. nih.govconicet.gov.ar A potential energy surface scan can also be performed to explore different conformers and identify the global minimum energy structure. nih.gov

From the optimized geometry, a wealth of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Other reactivity descriptors that can be derived from DFT calculations include ionization potential, electron affinity, electronegativity, global hardness, and softness. These parameters provide a quantitative measure of the molecule's tendency to donate or accept electrons, which is fundamental to its chemical behavior.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound (Note: The following data are hypothetical and serve as an example of typical DFT results for a similar molecule.)

ParameterIllustrative ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Ionization Potential6.5eV
Electron Affinity1.2eV
Electronegativity (χ)3.85eV
Global Hardness (η)2.65eV
Global Softness (S)0.38eV⁻¹

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map is a 3D plot of the electrostatic potential on the electron density surface of the molecule. It provides a visual representation of the charge distribution. edu.krdresearchgate.net

Different colors on the MEP surface indicate different potential values. By convention, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red or yellow. These areas are typically rich in electrons, such as those around electronegative atoms like oxygen and nitrogen. researchgate.net Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue. These areas are electron-deficient, often found around hydrogen atoms bonded to electronegative atoms. nist.gov

For this compound, an MEP analysis would likely show a significant negative potential around the carbonyl oxygen of the amide group and the tertiary nitrogen of the dimethylamino group, identifying these as the primary sites for electrophilic interactions or hydrogen bond acceptance. Positive potentials would be expected on the amide N-H proton and the hydrogen atoms of the ethyl chain, indicating sites for nucleophilic attack or hydrogen bond donation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand Binding

While QM methods provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes and intermolecular interactions in a simulated environment.

The conformation of a flexible molecule like this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying these solvation effects.

By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), an MD simulation can track its conformational changes over time. The simulation can reveal which conformations are stabilized by the solvent through interactions like hydrogen bonding. For instance, in a polar protic solvent like water, conformations that expose the polar amide and dimethylamino groups to the solvent would likely be favored. Analysis of the simulation trajectory can provide information on the distribution of dihedral angles and the average distances between different parts of the molecule, offering a detailed picture of its conformational landscape in solution.

MD simulations are extensively used to study how a small molecule, or ligand, interacts with a biological target, such as a protein receptor or an enzyme. If this compound were being investigated for its interaction with a specific protein, MD simulations could provide insights into the binding process and the stability of the ligand-protein complex.

The simulation would start with the ligand docked into the binding site of the protein. Over the course of the simulation, the dynamics of the complex are monitored. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over time.

Hydrogen Bond Analysis: To identify key hydrogen bonding interactions between the ligand and the protein that contribute to binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction.

These simulations can reveal the specific amino acid residues that are critical for binding and how the ligand adapts its conformation within the binding pocket.

Chemoinformatics and QSAR/QSPR Studies

Chemoinformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are key components of chemoinformatics. rutgers.edu These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.com

A QSAR/QSPR study on a series of benzamide (B126) derivatives, including this compound, would involve several steps:

Data Collection: Gathering a dataset of compounds with measured biological activity or properties.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, electronic, and physicochemical features (e.g., molecular weight, logP, polar surface area, electronic energies). nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the activity/property. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of new, unsynthesized compounds and to understand which molecular features are most important for the desired activity, thereby guiding the design of more potent or selective molecules.

Table 2: Example of Molecular Descriptors Used in a Hypothetical QSAR Study of Benzamide Derivatives (Note: These are examples of descriptors that would be calculated for each molecule in the dataset.)

Descriptor TypeDescriptor Example
ConstitutionalMolecular Weight (MW)
TopologicalWiener Index
GeometricMolecular Surface Area
ThermodynamicLogP (Octanol-Water Partition Coefficient)
ElectronicDipole Moment
Quantum ChemicalHOMO/LUMO Energy

Descriptors and Feature Selection for this compound

The foundation of any quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) study lies in the calculation of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a wide array of descriptors can be calculated using computational software, ranging from simple constitutional indices to complex quantum-chemical parameters.

These descriptors can be broadly categorized as:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the Wiener index and Kier & Hall's kappa shape indices.

Electronic descriptors: These relate to the electron distribution in the molecule. Examples include dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobicity descriptors: These quantify the molecule's affinity for non-polar environments. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP).

Steric descriptors: These describe the three-dimensional bulk and shape of the molecule. Molar refractivity (MR) is a commonly used steric descriptor.

Once a large pool of descriptors is calculated, feature selection becomes a critical step. The goal of feature selection is to identify a smaller subset of descriptors that are most relevant to the property being modeled, thereby avoiding overfitting and improving the predictive power of the model. Various statistical methods can be employed for feature selection, including genetic algorithms, principal component analysis (PCA), and recursive feature elimination. For instance, a genetic function approximation (GFA) technique could be utilized to select the most pertinent descriptors for modeling a specific biological activity.

A study on a series of N-aryl derivatives highlighted the importance of descriptors such as AlogP98 (a measure of hydrophobicity), Wiener index (a topological descriptor), Kappa-1-AM (a shape descriptor), Dipole-Mag (an electronic descriptor), and CHI-1 (a connectivity index) in effectively describing the bioactivity of the compounds. While this study did not specifically include this compound, these descriptors are representative of the types of features that would be considered in a computational analysis of the compound.

Below is a table of some basic computationally derived properties for this compound:

PropertyValueSource
Molecular FormulaC12H18N2OPubChem
Molecular Weight206.28 g/mol PubChem
XLogP31.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count4PubChem
Exact Mass206.141913685 g/mol PubChem
Monoisotopic Mass206.141913685 g/mol PubChem
Topological Polar Surface Area32.3 ŲPubChem
Heavy Atom Count15PubChem
Formal Charge0PubChem
Complexity215PubChem

Predictive Modeling of this compound Properties

With a set of relevant descriptors selected, the next step is to build a predictive model that mathematically links these descriptors to a specific property of interest. This property could be a physicochemical characteristic, such as solubility or melting point, or a biological activity, such as enzyme inhibition or receptor binding affinity.

Several machine learning and statistical modeling techniques can be employed to develop these predictive models. Common approaches include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (the property being predicted) and a set of independent variables (the molecular descriptors).

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them.

Support Vector Machines (SVM): SVM is a powerful machine learning algorithm that can be used for both classification and regression tasks. It works by finding the optimal hyperplane that separates data points into different classes or predicts a continuous value.

Artificial Neural Networks (ANN): ANNs are complex, non-linear models inspired by the structure of the human brain. They are capable of capturing highly complex relationships between molecular descriptors and the target property.

The predictive ability of a developed QSAR model is rigorously evaluated using various validation techniques. Internal validation methods, such as cross-validation (leave-one-out or leave-many-out), are used to assess the robustness of the model. External validation, where the model is used to predict the properties of a set of compounds not used in the model development, is crucial for determining the model's true predictive power for new molecules.

For example, in a QSAR study of N-aryl derivatives, the predictive ability of the model was evaluated using a test set of compounds, achieving high predictive correlation coefficients (r(2)(pred)) of 0.857 and 0.882 for two different biological targets. This indicates that the developed models were able to accurately predict the biological activity of the compounds in the test set.

While no specific predictive models for this compound have been detailed in the scientific literature, the methodologies described above represent the standard computational workflow that would be applied to predict its properties. Such models are invaluable tools in the early stages of drug discovery and material science, allowing for the virtual screening of large numbers of compounds and the prioritization of candidates for synthesis and experimental testing.

Molecular and Biochemical Interactions of N 2 Dimethylamino Ethyl 2 Methylbenzamide in Research Models

Investigation of N-[2-(dimethylamino)ethyl]-2-methylbenzamide Binding to Molecular Targets (in vitro, non-clinical)

A comprehensive review of scientific literature reveals a notable absence of published research specifically investigating the binding of this compound to molecular targets in isolated, non-clinical systems.

Receptor Binding Assays in Isolated Systems

There is currently no publicly available data from in vitro receptor binding assays for this compound. Consequently, its affinity and selectivity for specific biological receptors remain uncharacterized.

Enzyme Inhibition/Activation Studies in Biochemical Assays

Similarly, no studies have been published detailing the effects of this compound on enzyme activity. Therefore, its potential to act as an enzyme inhibitor or activator is unknown.

Mechanistic Studies of this compound Action at Cellular Level (in vitro, non-clinical)

Mechanistic studies at the cellular level for this compound have not been reported in the scientific literature.

Cellular Uptake and Distribution in Model Cell Lines

There is no available research data describing the cellular uptake and distribution of this compound in any model cell lines. The processes by which this compound might enter cells and its subsequent subcellular localization have not been investigated.

Effects on Intracellular Signaling Pathways in Research Models

The impact of this compound on intracellular signaling pathways remains unexplored. No studies have been published that examine its effects on specific signaling cascades in research models.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivations

Due to the lack of biological activity data for this compound, no structure-activity relationship (SAR) or structure-property relationship (SPR) studies have been conducted. Such analyses are contingent on the availability of data from a series of related compounds, which is not present in the public domain for this specific chemical entity.

Design and Synthesis of this compound Analogues for SAR

The exploration of Structure-Activity Relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For a molecule like this compound, a systematic SAR study would involve the design and synthesis of a series of analogues to identify key structural motifs responsible for its biological effects. While specific SAR studies on this compound are not extensively detailed in the public domain, the general principles for designing and synthesizing analogues of benzamide (B126) derivatives are well-established.

The design of analogues typically focuses on modifying three main components of the parent molecule: the benzamide head, the ethylamino linker, and the terminal dimethylamino group.

Modifications of the Benzamide Ring:

Substitution Pattern: The position and nature of substituents on the phenyl ring can significantly impact activity. For the parent compound, which has a methyl group at the 2-position (ortho), analogues could be synthesized with the methyl group at the meta (3-position) or para (4-position) to investigate the steric and electronic effects of its location.

Nature of Substituents: A variety of substituents can be introduced onto the aromatic ring to probe electronic and lipophilic properties. These can range from electron-donating groups (e.g., methoxy, amino) to electron-withdrawing groups (e.g., chloro, nitro).

Modifications of the Linker:

Chain Length: The length of the ethylamino linker can be altered. Synthesizing analogues with one (methylamino) or three (propylamino) carbon atoms in the chain could determine the optimal distance between the benzamide core and the terminal amine for biological activity.

Flexibility: The flexibility of the linker can be constrained by incorporating cyclic structures, such as a piperidine (B6355638) or piperazine (B1678402) ring, to understand the required conformation for binding to a biological target.

Modifications of the Terminal Amine:

Alkylation: The N,N-dimethylamino group can be replaced with other alkyl groups, such as diethylamino or cyclic amines like pyrrolidine (B122466) or morpholine, to assess the influence of steric bulk and basicity on activity.

The synthesis of these analogues generally follows established organic chemistry protocols. A common synthetic route involves the acylation of a substituted N,N-dialkyl-1,2-diaminoalkane with a corresponding substituted benzoyl chloride. For instance, to synthesize analogues of this compound, one would react 2-methylbenzoyl chloride with a variety of N,N-disubstituted ethylenediamines. Alternatively, the benzamide can be formed by coupling a substituted benzoic acid with the appropriate diamine using a peptide coupling agent.

While a detailed SAR table for this compound is not available, a hypothetical representation of modifications for a SAR study is presented below.

Modification Area Parent Structure Moiety Potential Modifications Rationale for Modification
Benzamide Ring2-methylphenyl3-methylphenyl, 4-methylphenyl, 2-chlorophenyl, 4-methoxyphenylInvestigate steric and electronic effects of substituent position and nature.
Linker-CH₂CH₂--CH₂-, -(CH₂)₃-, cyclohexylDetermine optimal length and conformational flexibility.
Terminal Amine-N(CH₃)₂-N(C₂H₅)₂, pyrrolidin-1-yl, morpholin-4-ylEvaluate the impact of steric bulk and basicity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models could be developed to predict their activity and guide the design of more potent analogues. Although specific QSAR studies on this exact compound are not readily found in published literature, the methodology for creating such models for substituted benzamides is well-documented. nih.gov

A typical QSAR study involves several key steps:

Data Set Selection: A series of benzamide analogues with experimentally determined biological activities is required. This data set is then divided into a training set, used to build the model, and a test set, used to validate the model's predictive power.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule (e.g., molecular connectivity indices). nih.gov

Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Steric descriptors: These describe the size and shape of the molecule (e.g., Kier's shape indices). nih.gov

Hydrophobic descriptors: These quantify the lipophilicity of the molecule (e.g., LogP).

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. The goal is to find the best combination of descriptors that accurately predicts the activity.

Model Validation: The predictive ability of the developed QSAR model is rigorously tested using both internal and external validation techniques. A statistically robust model will have high correlation coefficients (r²) and predictive r² values. nih.gov

In studies of other substituted benzamides, QSAR models have successfully used topological and shape indices to model antimicrobial activity. nih.gov For instance, the molecular connectivity indices (²χv and ²χ) and Kier's shape index (κα₁) were found to be significant in predicting the antibacterial activity of a series of newly synthesized benzamides. nih.gov Such models can provide valuable insights into the structural features that are important for the biological activity of benzamide derivatives.

The general form of a QSAR equation is: Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

For a hypothetical QSAR model for this compound derivatives, the equation might look like: log(1/C) = a(LogP) - b(Molecular Weight) + c(Dipole Moment) + d

Where 'C' is the concentration required for a specific biological effect, and 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.

Descriptor Type Example Descriptor Potential Influence on Activity
HydrophobicLogPAffects membrane permeability and interaction with hydrophobic pockets of a target.
ElectronicDipole MomentInfluences electrostatic interactions with the target binding site.
StericMolecular VolumeDetermines the fit of the molecule within the binding site.
TopologicalWiener IndexRelates to the branching and compactness of the molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.